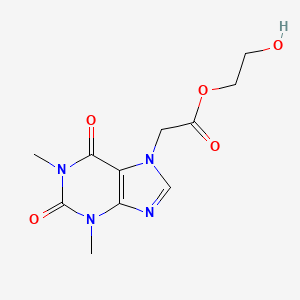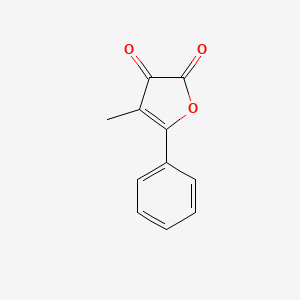
Streptoniazid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptoniazid is a derivative of streptomycin, patented by Societe des usines chimiques de Rhone-Poulenc as an antibiotic effective against tuberculosis . It is a small molecule with the molecular formula C27H44N10O12 and a molecular weight of 700.6981 g/mol . This compound is known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Streptoniazid is synthesized through a series of chemical reactions involving streptomycin and isonicotinic acid hydrazide. The synthesis typically involves the formation of a hydrazone linkage between the aldehyde group of streptomycin and the hydrazide group of isonicotinic acid hydrazide . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce streptomycin, followed by chemical modification to introduce the isonicotinic acid hydrazide moiety. The process is optimized to maximize yield and purity, with stringent quality control measures to ensure the efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Streptoniazid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the hydrazone linkage, potentially affecting the compound’s stability and activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, typically conducted in aqueous or organic solvents at room temperature.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties, which are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Streptoniazid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hydrazone formation and its reactivity.
Biology: Investigated for its antibacterial properties against Mycobacterium tuberculosis and other bacterial strains.
Mécanisme D'action
Streptoniazid exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are essential for bacterial survival .
Comparaison Avec Des Composés Similaires
Streptoniazid is unique among its peers due to its dual action derived from both streptomycin and isonicotinic acid hydrazide. Similar compounds include:
Streptomycin: An aminoglycoside antibiotic that also targets the 30S ribosomal subunit but lacks the hydrazone linkage.
Isoniazid: A first-line antitubercular agent that inhibits mycolic acid synthesis in Mycobacterium tuberculosis.
Rifampicin: Another antitubercular agent that inhibits bacterial RNA polymerase.
This compound’s uniqueness lies in its combined mechanism of action, which enhances its efficacy against resistant strains of Mycobacterium tuberculosis .
Propriétés
Numéro CAS |
4480-58-4 |
|---|---|
Formule moléculaire |
C27H44N10O12 |
Poids moléculaire |
700.7 g/mol |
Nom IUPAC |
N-[[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36) |
Clé InChI |
JCBKYEIGGFKWPQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
SMILES isomérique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N\NC(=O)C4=CC=NC=C4)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)
![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)








![4-[(Trimethylsilyl)oxy]cyclohex-3-ene-1-carbaldehyde](/img/structure/B1624386.png)

